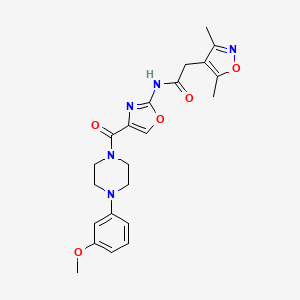

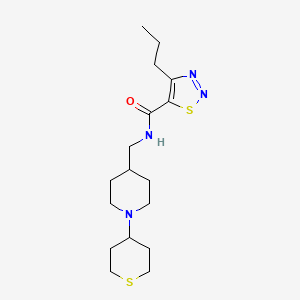

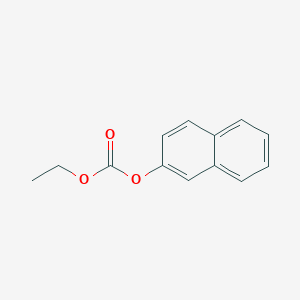

![molecular formula C16H15N3O B2514729 (1R,5S)-8-氮杂双环[3.2.1]辛-2-烯-8-基(喹喔啉-2-基)甲酮 CAS No. 1797286-28-2](/img/structure/B2514729.png)

(1R,5S)-8-氮杂双环[3.2.1]辛-2-烯-8-基(喹喔啉-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone has been the subject of several studies. A Rh(III)-catalyzed tandem reaction has been explored for the synthesis of (quinazolin-2-yl)methanone derivatives from 2,1-benzisoxazoles and α-azido ketones . Additionally, the stereocontrolled synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthon for methano-bridged pyrrolidines has been studied . An efficient synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and its enantiomer has also been described . Improved stereocontrolled syntheses of 5-anti-hydroxy-3-exo-methoxycarbonyl-2-azabicyclo[2.1.1]hexanes have been reported .

Synthesis Analysis

The Rh(III)-catalyzed tandem reaction involves denitrogenation of α-azido ketones, aza-[4 + 2] cycloaddition, ring opening, and dehydration aromatization processes . The synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and its enantiomer has been efficiently achieved . The key step in the electrophilic addition-rearrangement route for the synthesis of 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane involves the use of a 3-nosyloxymethyl group to suppress unwanted competitive oxygen neighboring group participation .

Molecular Structure Analysis

The molecular structure of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone has been investigated in the context of its synthesis and stereochemistry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone include Rh(III)-catalyzed denitrogenation of α-azido ketones, aza-[4 + 2] cycloaddition, ring opening, and dehydration aromatization processes . Additionally, the enantioselective reduction of achiral ketones to chiral secondary alcohols has been studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone have been explored in the context of its synthesis and stereochemistry .

Relevant Case Studies

科学研究应用

聚合物合成及表征

库马尔等人 (2017) 的研究讨论了与所讨论化学结构相关的基于辛可尼丁的丙烯酸和甲基丙烯酸均聚物的合成和表征。这些聚合物表现出抗菌活性,表明在开发抗菌材料方面具有潜在应用。这些聚合物通过自由基聚合合成,并使用各种光谱技术表征,揭示了它们的热稳定性和表面形态 库马尔等人,2017。

抗菌和抗癌活性

卡亚马尔等人 (2014) 合成了 1H-咪唑并[4,5-c]喹啉的新型氮杂双环[4.2.0]辛-1,3,5-三烯-8-酮类似物,以探索新的抗菌和抗癌剂。对这些化合物进行了体外抗菌活性评估,并显示出对各种细菌菌株有希望的结果。此外,一些化合物表现出潜在的抗癌活性,突出了氮杂双环[4.2.0]辛-1,3,5-三烯-8-酮衍生物在治疗应用中的多功能性 卡亚马尔等人,2014。

新型抗毛滴虫剂

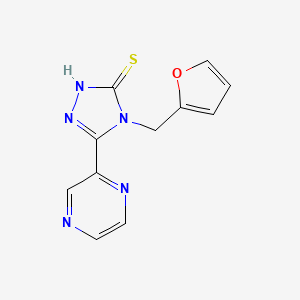

格拉泽和查佩尔 (1982) 探索了喹喔啉 1,4-二氧化物的合成和反应性,从而发现了一系列新型吡啶并[2,3-b]喹喔啉 5-氧化物。这些化合物代表了一类独特的抗毛滴虫剂,对毛滴虫病具有口服活性。该研究突出了这些衍生物在开发治疗毛滴虫病的新疗法方面的潜力 格拉泽和查佩尔,1982。

属性

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(19-11-4-3-5-12(19)9-8-11)15-10-17-13-6-1-2-7-14(13)18-15/h1-4,6-7,10-12H,5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIVIQRVRRHBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

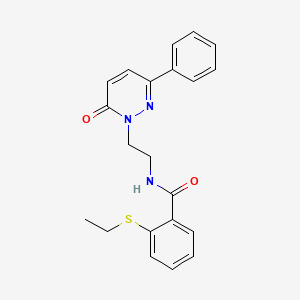

![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)

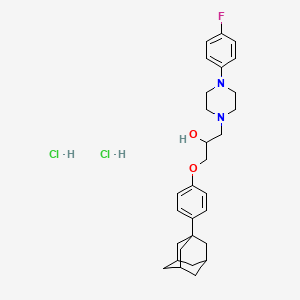

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)

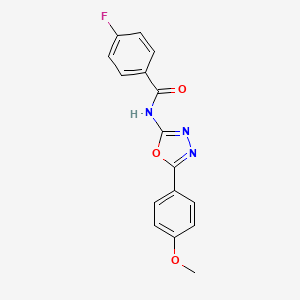

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)

![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)